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Compound of Interest

4,6-Dibromobenzo[d]thiazol-2-
Compound Name: )
amine

Cat. No.: B099045

Technical Guide: 4,6-Dibromobenzo[d]thiazol-2-
amine

Disclaimer: This technical guide addresses the user's request for information on 4,6-
Dibromobenzo[d]thiazol-2-amine. However, publicly available in-depth experimental data and
research applications for this specific isomer are limited. The following guide provides the
available physicochemical data for 4,6-Dibromobenzo[d]thiazol-2-amine and supplements it
with detailed experimental protocols and potential applications of the closely related and more
extensively studied isomer, 4,7-Dibromobenzo[d]thiazol-2-amine. Researchers should consider
this information as a strong proxy, though direct experimental validation for the 4,6-isomer is
recommended.

Physicochemical Data

The fundamental properties of 4,6-Dibromobenzo[d]thiazol-2-amine are summarized below.
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Property Value Source
CAS Number 16582-60-8 [1][2]
Molecular Formula C7Ha4Brz2N2S [1][3]
Molecular Weight 307.997 g/mol [1]
Alternate Molecular Weight 307.99306 g/mol [3]

Introduction to Benzothiazole Derivatives in
Research and Development

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of
numerous biologically active compounds.[2][4] Derivatives of this heterocyclic system have
demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial,
anti-inflammatory, and neuroprotective properties.[4][5][6] The introduction of bromine atoms
onto the benzothiazole ring provides valuable synthetic handles for further molecular
elaboration through cross-coupling reactions, allowing for the exploration of chemical space to
develop novel therapeutic agents and functional materials.[1][3]

Experimental Protocols for Analogous 4,7-
Dibromobenzo[d]thiazol-2-amine

The following protocols are described for the synthesis and derivatization of 4,7-
Dibromobenzo[d]thiazol-2-amine and can serve as a starting point for the 4,6-isomer.

Solid-Phase Synthesis of 2-Amino-4,7-
dibromobenzothiazole

A solid-phase synthesis approach offers a streamlined method for producing the dibrominated
2-aminobenzothiazole core.[7]

Methodology:

e Resin Preparation: Begin with a suitable carboxy-polystyrene resin.
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o Acyl-isothiocyanate Formation: Couple the resin with an appropriate acylating agent,
followed by treatment with a thiocyanate source to form a resin-bound acyl-isothiocyanate.

e Thiourea Formation: React the resin-bound intermediate with 2,5-dibromoaniline in DMF at
room temperature.

e Cyclization and Bromination: Suspend the resulting thiourea resin in acetic acid and add a
solution of bromine (6 equivalents) in acetic acid. Stir at room temperature for 16 hours to
facilitate cyclization and ensure bromination at the 4 and 7 positions.

o Cleavage from Resin: Wash the resin and cleave the final product, 4,7-
Dibromobenzo[d]thiazol-2-amine, typically using hydrazine monohydrate.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the benzothiazole ring are amenable to palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura and Stille couplings, for the formation of C-C
bonds.[1]

General Protocol for Suzuki-Miyaura Coupling:

e Reaction Setup: In a reaction vessel, combine 4,7-Dibromobenzo[d]thiazol-2-amine (1.0
equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPhs)4, 0.05 equiv.),
and a base (e.g., K2COs, 2.0 equiv.).

e Degassing: Degas the mixture by bubbling an inert gas (argon or nitrogen) through the
solvent for 15-20 minutes.

e Reaction Execution: Heat the mixture to 80-110 °C and stir for 4 to 24 hours, monitoring the
reaction progress by TLC or LC-MS.

o Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like
ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous NazSOa,
and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel.[1][2]
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Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms can also be displaced by nucleophiles in a nucleophilic aromatic
substitution reaction.[1]

General Protocol for SNAr:

» Reaction Setup: To a solution of 4,7-Dibromobenzo[d]thiazol-2-amine (1.0 equiv.) in a polar
aprotic solvent (e.g., DMSO or DMF), add the desired nucleophile (e.g., a secondary amine,
2.0-3.0 equiv.) and a base if necessary (e.g., K2COs, 2.0 equiv.).

o Reaction Execution: Heat the reaction mixture at a temperature ranging from 80 to 150 °C
for 12 to 24 hours, monitoring the reaction by TLC or LC-MS.

o Work-up and Purification: Follow standard aqueous work-up and purification procedures as
described for the Suzuki-Miyaura coupling.[1]

Visualized Experimental and Logical Workflows
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Generalized Synthetic Workflow for Dibromobenzothiazole Derivatives
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Caption: Synthetic workflow for 4,7-Dibromobenzo[d]thiazol-2-amine and its derivatives.
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Potential Applications in Drug Development and
Material Science

While specific biological data for 4,6-Dibromobenzo[d]thiazol-2-amine is not readily available,
the broader class of 2-aminobenzothiazole derivatives has shown significant promise in several
fields.

Drug Development

» Anticancer Activity: Many 2-aminobenzothiazole derivatives have been investigated as
potent anticancer agents.[8][9][10][11] Their mechanism of action is often attributed to the
inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as
the PI3K/Akt/mTOR pathway.[4][5] Molecular docking studies have also suggested that these
compounds can bind to therapeutic targets like the Human Epidermal Growth Factor
Receptor (HER).[8][12]

» Antimicrobial Agents: The benzothiazole scaffold is also a key feature in compounds with
antimicrobial and antifungal activities.[4] Some derivatives have shown promising activity
against various bacterial and fungal strains.[4]

Material Science

4,7-Dibromobenzo[d]thiazol-2-amine is a versatile building block for the synthesis of advanced
organic electronic materials.[3] The bromine atoms serve as reactive sites for polymerization,
and the 2-amino group can be used to fine-tune the electronic properties.|[3]

e Organic Light-Emitting Diodes (OLEDSs): Polymers incorporating this unit can be designed to
have specific emission colors for use in OLED devices.[3]

o Organic Photovoltaics (OPVs): As a component in the active layer of solar cells, these
polymers can contribute to efficient light absorption and charge separation.[3]

e Biosensors: The amino group can be functionalized with biorecognition elements for the
development of sensitive and selective biosensors.[3]

Potential Signaling Pathway in Cancer Therapeutics
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The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer
and is a common target for 2-aminobenzothiazole derivatives.

Simplified PISK/Akt/mTOR Signaling Pathway
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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole

derivatives.

This guide provides a comprehensive overview based on the available data for 4,6-
Dibromobenzo[d]thiazol-2-amine and its close structural analog. It is intended to serve as a
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valuable resource for researchers, scientists, and drug development professionals interested in
this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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